molecular formula C9H11FO B3081936 1-Fluoro-4-(1-methoxyethyl)benzene CAS No. 111662-72-7

1-Fluoro-4-(1-methoxyethyl)benzene

Cat. No.: B3081936
CAS No.: 111662-72-7
M. Wt: 154.18 g/mol
InChI Key: QJVVITCWTCLUAK-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1-methoxyethyl)benzene, also known by its IUPAC name benzene, 1-fluoro-4-methoxy- , has the chemical formula C~9~H~11~FO . It is a colorless liquid with a molecular weight of approximately 126.13 g/mol . The compound consists of a benzene ring substituted with a fluorine atom and a methoxyethyl group.


Physical and Chemical Properties Analysis

  • Physical State : this compound exists as a colorless liquid .

Scientific Research Applications

Fluorofunctionalization of Ketones

1-Fluoro-4-(1-methoxyethyl)benzene and related compounds have been utilized in the fluorofunctionalization of ketones. This process involves direct regiospecific transformation of ketones to α-fluoro derivatives, offering a pathway for the synthesis of compounds like 2α-fluoro-5α-cholestan-3-one and 16α-fluoro-3β-hydroxy-5α-androstan-17-one (Stavber, Jereb, & Zupan, 2002).

Crystallography and Molecular Structure

Fluoro-substituted benzene compounds, including those similar to this compound, have been extensively studied for their crystallographic properties. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate exhibits a unique crystal structure with significant dihedral angles, offering insights into molecular interactions and stability (El-Agrody et al., 2012).

Antimicrobial Activity

Compounds related to this compound, carrying various substituents like fluoro, methoxy, and others on the benzene ring, have been synthesized and tested for their antimicrobial properties. These studies highlight their potential as potent antimicrobial agents against various microorganisms, often surpassing the efficacy of reference drugs (Liaras et al., 2011).

Fluorophore Properties and Sensing Applications

The unusual fluorescence properties of compounds like 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which are structurally related to this compound, have been explored for developing new fluorogenic sensors. These studies provide valuable insights into the applicability of these fluorophores in sensing technologies (Uchiyama et al., 2006).

Photochemical Studies

The photochemistry of fluoro-substituted benzenes, including those structurally related to this compound, has been a subject of interest. Investigations into their fluorescence spectra and quenching of singlet state emission offer insights into their photochemical behavior, crucial for applications in photochemistry and materials science (Al-ani, 1973).

Safety and Hazards

  • Flammability : Classified as a flammable liquid (GHS Category 4) .
  • Skin and Eye Irritation : May cause skin and eye irritation (GHS Categories 2 and 2A) .
  • Emergency Number : In case of exposure, contact a poison center or seek medical attention .

Properties

IUPAC Name

1-fluoro-4-(1-methoxyethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVVITCWTCLUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296921
Record name 1-Fluoro-4-(1-methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111662-72-7
Record name 1-Fluoro-4-(1-methoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111662-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-(1-methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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